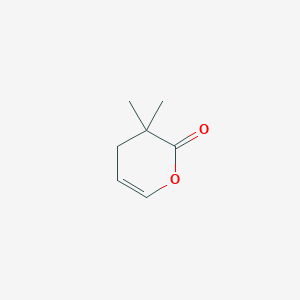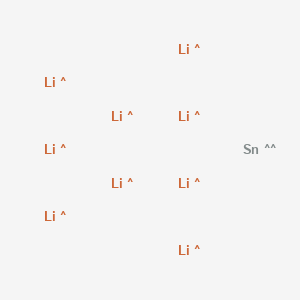
Arsoramidohydrazidous chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsoramidohydrazidous chloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of arsenic, amide, and hydrazide functional groups, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsoramidohydrazidous chloride typically involves the reaction of arsenic trichloride with hydrazine derivatives under controlled conditions. One common method includes the following steps:
Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube is used.
Reagents: Arsenic trichloride and a hydrazine derivative are the primary reagents.
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Raw Material Preparation: High-purity arsenic trichloride and hydrazine derivatives are prepared.
Reaction Vessel: Large-scale reactors with efficient stirring and temperature control are used.
Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Arsoramidohydrazidous chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to arsenic hydrides.
Substitution: It participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Arsenic trioxide and arsenic pentoxide.
Reduction: Arsine and other arsenic hydrides.
Substitution: Various substituted arsoramidohydrazides.
Applications De Recherche Scientifique
Arsoramidohydrazidous chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in developing arsenic-based drugs for cancer treatment.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of arsoramidohydrazidous chloride involves its interaction with cellular components:
Molecular Targets: It targets proteins and enzymes containing thiol groups.
Pathways Involved: It disrupts cellular redox balance and induces oxidative stress, leading to cell death in microbial and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic Trichloride: Used in similar
Propriétés
Numéro CAS |
220507-19-7 |
|---|---|
Formule moléculaire |
AsClH5N3 |
Poids moléculaire |
157.43 g/mol |
InChI |
InChI=1S/AsClH5N3/c2-1(3)5-4/h5H,3-4H2 |
Clé InChI |
UIPXKYOMALHRAY-UHFFFAOYSA-N |
SMILES canonique |
NN[As](N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


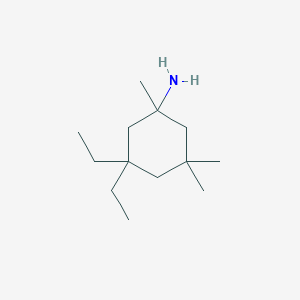
![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
stannane](/img/structure/B14257842.png)
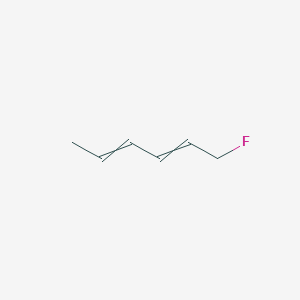
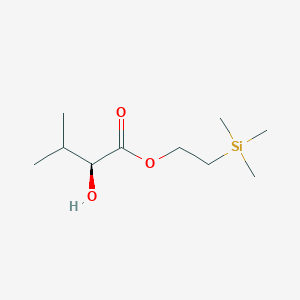
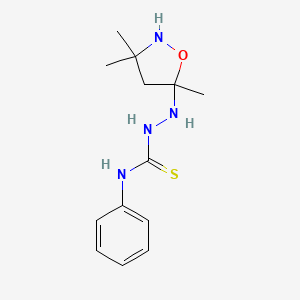
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
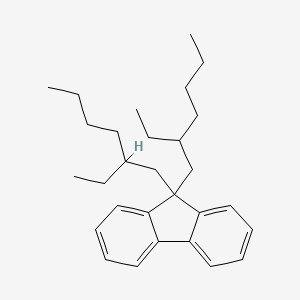
![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
